4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid CAS number
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid CAS number
An In-Depth Technical Guide to 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry
This guide provides a comprehensive technical overview of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid, a specialized building block for researchers in synthetic organic chemistry and drug discovery. We will delve into its synthesis, guided by mechanistic principles, explore its strategic value in medicinal chemistry, and provide a field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Introduction and Structural Clarification
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid is a highly functionalized phenylboronic acid derivative. Such reagents are instrumental in modern synthetic chemistry for the construction of complex biaryl systems, which form the core of numerous pharmaceutical agents. The specific substitution pattern of this molecule—a fluorine atom and an isopropylamide group—offers medicinal chemists a powerful combination of tools to modulate the pharmacokinetic and pharmacodynamic properties of target molecules.
It is critical to address a point of potential ambiguity regarding its isomeric structure. While this guide focuses on the "4-Fluoro-3-carbamoyl" substitution pattern, researchers should be aware that the commercially indexed CAS Number 874289-16-4 refers to the isomer (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid .[1] Due to the scarcity of specific experimental data for the titular compound, this guide will leverage established principles of organic chemistry and data from closely related structural analogs to provide an authoritative and practical resource.
Physicochemical and Safety Data
The properties of a reagent are fundamental to its handling, storage, and application. Below is a summary of the computed data for the target molecule and experimental data for closely related analogs.
| Property | Value / Information | Source |
| IUPAC Name | (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid | - |
| CAS Number | Not explicitly indexed. Isomer is 874289-16-4. | [1] |
| Molecular Formula | C₁₀H₁₃BFNO₃ | Computed |
| Molecular Weight | 225.03 g/mol | Computed |
| Appearance | Expected to be a white to off-white crystalline powder. | Analogy to[2] |
| Melting Point | Not available. Analog (4-Fluoro-3-(methoxycarbonyl)phenylboronic acid) melts at 255 °C. | [2] |
| Storage | Store at -20°C under an inert atmosphere. Boronic acids can be moisture sensitive. | Analogy to[3] |
| GHS Hazard | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | Analogy to[4] |
Synthesis via Directed ortho-Metalation (DoM)
The most logical and regioselective synthetic route to 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid is through Directed ortho-Metalation (DoM). This strategy leverages the powerful directing ability of the amide functional group to achieve lithiation at a specific, adjacent position on the aromatic ring.
Mechanistic Rationale
The causality behind this synthetic choice is rooted in the principles of kinetic acidity and chelation. The N-isopropylcarbamoyl group serves as an excellent Directed Metalation Group (DMG).[5] The mechanism proceeds as follows:
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Chelation: An organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), coordinates to the Lewis basic oxygen and nitrogen atoms of the amide group. This pre-complexation step brings the lithium base into close proximity with the ortho protons of the ring.[6][7]
-
Deprotonation: The coordinated base selectively abstracts a proton from the C2 position. This position is kinetically favored over the C4 position due to the powerful directing nature of the amide DMG, which overrides the weaker directing effect of the fluorine atom. The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.
-
Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is then "quenched" by adding an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). The aryllithium attacks the boron atom, displacing one of the alkoxy groups.
-
Hydrolysis: Finally, acidic workup (e.g., with aqueous HCl) hydrolyzes the resulting boronate ester to yield the desired boronic acid product.[8]
Synthetic Workflow Diagram
The following diagram illustrates the step-by-step synthesis from the readily available precursor, 2-fluoro-N-isopropylbenzamide.
Caption: Directed ortho-Metalation (DoM) synthesis workflow.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
This boronic acid is primarily designed as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl linkages that are ubiquitous in pharmaceuticals.[9][10]
Strategic Value of the Substituents
The choice of this specific reagent is deliberate, as each functional group imparts desirable properties to a potential drug candidate:
-
Fluorine Atom: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[11] Its high electronegativity can lower the pKa of nearby basic groups, potentially improving oral bioavailability.[12] Furthermore, the strength of the C-F bond makes it an effective tool to block sites of metabolic oxidation, thereby increasing the drug's half-life.[13][14] Fluorine can also engage in favorable protein-ligand interactions, enhancing binding affinity.[15]
-
Isopropylcarbamoyl Group: This group is a versatile hydrogen bond donor (N-H) and acceptor (C=O). These interactions are critical for specific and high-affinity binding to biological targets like enzyme active sites or receptors. The isopropyl group provides steric bulk, which can be used to control the molecule's conformation and optimize its fit within a binding pocket.
-
Boronic Acid Moiety: This is the reactive handle for the Suzuki coupling. After the reaction, it is no longer present in the final molecule. Its purpose is to serve as a stable, yet reactive, precursor for the desired aryl fragment.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[16]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling using a functionalized boronic acid like the one discussed. This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring reproducibility and success.
Protocol: Synthesis of a Biaryl Compound
Objective: To couple 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).
Reagents & Materials:
-
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation (Trustworthiness): To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and SPhos (0.02-0.04 eq).
-
Causality: Using an excess of the boronic acid accounts for potential homocoupling or degradation. A strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without hydrolyzing other functional groups.[17] The Pd₂(dba)₃/SPhos catalyst system is highly active and suitable for coupling both electron-rich and electron-poor aryl halides.
-
-
Inert Atmosphere (System Validation): Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The active Pd(0) species is highly sensitive to oxygen and will be deactivated through oxidation. Establishing and maintaining an inert atmosphere is the single most critical factor for a successful reaction.[16]
-
-
Solvent Addition: Through the septum, add anhydrous toluene and deionized water via syringe to create a ~0.1 M solution with respect to the aryl bromide (e.g., 10:1 Toluene:Water ratio). The solvent mixture should be degassed beforehand by bubbling with argon for 15-20 minutes.
-
Causality: A biphasic solvent system is highly effective. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating the formation of the active boronate at the phase interface.
-
-
Reaction Execution: Lower the flask into a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, which is where transmetalation occurs.
-
-
Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts. Drying the organic layer is necessary before solvent removal to prevent issues during purification.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Causality: Chromatography is necessary to remove residual starting materials, homocoupled byproducts, and catalyst residues, yielding the analytically pure target compound.
-
References
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Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). organic-chemistry.org. [Link]
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Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. [Link]
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ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. [Link]
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
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PubMed. (2001). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. [Link]
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Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field? [Link]
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Chem-Station. (2015). Directed Ortho Metalation. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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ACS Publications. (2001). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. [Link]
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MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
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National Institutes of Health (NIH). (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
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PubChem. 4-Fluorophenylboronic acid. [Link]
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PubMed Central. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
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Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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ACS Publications. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
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University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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PubChem. 4-Carboxy-3-fluorophenylboronic acid. [Link]
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African Rock Art. 4-Fluoro-3-methoxyphenylboronic acid. [Link]
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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